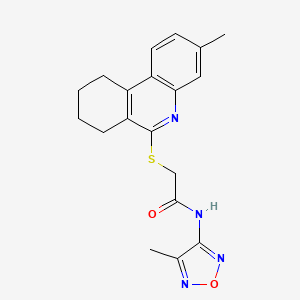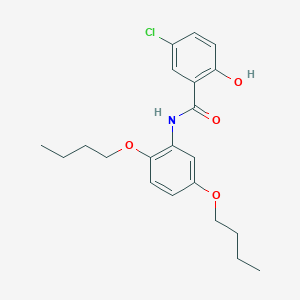
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C21H26ClNO4 It is characterized by the presence of a chloro group, two butoxy groups, and a hydroxybenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,5-dibutoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Reagents like thionyl chloride or phosphorus oxychloride are employed to activate the carboxylic acid group for subsequent amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or ammonia are used in the presence of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 5-chloro-2-oxo-N-(2,5-dibutoxyphenyl)benzamide.
Reduction: Formation of N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
Substitution: Formation of 5-amino-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-ethoxybenzenesulfonamide
Comparison
Compared to similar compounds, 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is unique due to the presence of butoxy groups, which may influence its chemical reactivity and biological activity
Propiedades
Número CAS |
634185-26-5 |
|---|---|
Fórmula molecular |
C21H26ClNO4 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
5-chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C21H26ClNO4/c1-3-5-11-26-16-8-10-20(27-12-6-4-2)18(14-16)23-21(25)17-13-15(22)7-9-19(17)24/h7-10,13-14,24H,3-6,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
YSZSRQOMCASJHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)OCCCC)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


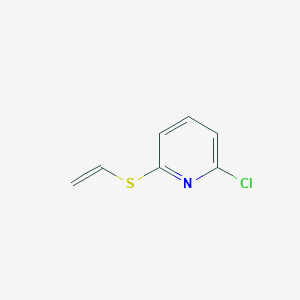

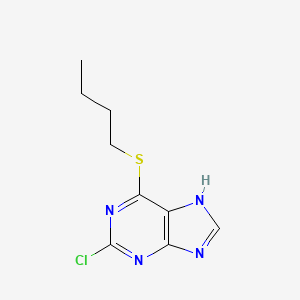
![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
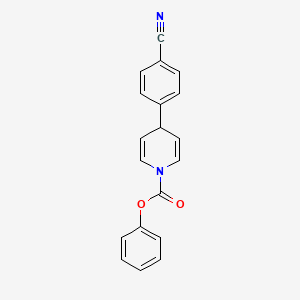
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
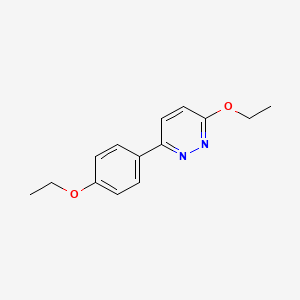

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
